N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
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Overview
Description
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is an organic compound that features both an ether and an amine functional group This compound is of interest due to its unique structure, which combines a methoxyethyl group with a tetrahydrofuran ring, linked through an amine nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-methoxyethylamine with tetrahydrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or ethanol to dissolve the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Catalysts may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original amine.
Substitution: The methoxyethyl and tetrahydrofuran groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Biology: The compound can be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor to biologically active compounds.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-methylamine: Lacks the tetrahydrofuran ring, making it less structurally complex.
N-(tetrahydrofuran-2-ylmethyl)-N-methylamine: Lacks the methoxyethyl group, which may affect its reactivity and applications.
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-yl)amine: Similar but with different positioning of the functional groups.
Uniqueness
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is unique due to the combination of the methoxyethyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxy-N-(oxolan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVWTLWOAPUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649170 |
Source
|
Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55100-02-2 |
Source
|
Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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